molecular formula C16H32O10Si2 B1588633 Bis[3-(trimethoxysilyl)propyl] fumarate CAS No. 3371-62-8

Bis[3-(trimethoxysilyl)propyl] fumarate

Cat. No. B1588633
CAS RN: 3371-62-8
M. Wt: 440.59 g/mol
InChI Key: GPWPWELMLCKXRP-MDZDMXLPSA-N
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Description

Bis[3-(trimethoxysilyl)propyl] fumarate is a type of dipodal silane . Dipodal silanes are a series of adhesion promoters that have intrinsic hydrolytic stabilities up to 10,000 times greater than conventional silanes . They are used in applications such as plastic optics, multilayer printed circuit boards, and as adhesive primers for ferrous and nonferrous metals .


Physical And Chemical Properties Analysis

The molecular weight of Bis[3-(trimethoxysilyl)propyl] fumarate is 440.59000, and its density is 1.093g/cm3 . It has a boiling point of 426.4ºC at 760mmHg .

Scientific Research Applications

Advanced Material Synthesis

Bis[3-(trimethoxysilyl)propyl] fumarate (BSPF) is pivotal in the development of advanced materials through radical polymerization and copolymerization processes. Research indicates that BSPF exhibits low reactivity in homopolymerization, producing low-molecular-weight polymers. However, when copolymerized with diisopropyl fumarate (DiPF) and di-tert-butyl fumarate (DtBF), BSPF yields high-molecular-weight copolymers, demonstrating moderate polymerization rates. These copolymers are soluble in common organic solvents, and the films derived from BSPF and DtBF copolymers exhibit excellent oxygen permeability, suggesting potential for various industrial applications including gas separation technologies and breathable packaging materials (Otsu & Yoshioka, 1992).

Biomedical Engineering

Bis[3-(trimethoxysilyl)propyl] fumarate plays a crucial role in biomedical engineering, particularly in the synthesis of poly(propylene fumarate) (PPF), a material extensively explored for biomedical applications. The synthesis process involves a two-step reaction starting from diethyl fumarate and propylene glycol, through which purified PPF can be obtained. This polymer is notable for its ability to be covalently cross-linked, forming degradable polymer networks. These networks are of significant interest in the field of tissue engineering, where they are considered for applications such as bone defect treatments. The molecular properties of PPF, such as molecular weight, are critical determinants of the mechanical properties of the resultant cross-linked networks, highlighting the importance of the synthesis process and the role of bis[3-(trimethoxysilyl)propyl] fumarate in achieving the desired outcomes (Kasper et al., 2009).

Photocrosslinking in Biomaterials

Research into the photocrosslinking characteristics of diethyl fumarate/poly(propylene fumarate) biomaterials has shown the potential of these materials in tissue engineering for bone defect treatment. The study explored the effects of various parameters, such as molecular weight, initiator content, and diethyl fumarate content, on photocrosslinking characteristics and mechanical properties. Results indicate that these materials can achieve compressive mechanical properties within the range of trabecular bone, suggesting their suitability for trabecular bone replacement. This underscores the significant role of bis[3-(trimethoxysilyl)propyl] fumarate derivatives in developing biocompatible and biodegradable materials with potential applications in tissue engineering (Fisher, Dean, & Mikos, 2002).

Future Directions

Given the enhanced hydrolytic stability of dipodal silanes like Bis[3-(trimethoxysilyl)propyl] fumarate, they could potentially find increased use in applications requiring high stability and strong adhesion, such as in the production of plastic optics, multilayer printed circuit boards, and as adhesive primers for various metals .

properties

IUPAC Name

bis(3-trimethoxysilylpropyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPWELMLCKXRP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[Si](CCCOC(=O)/C=C/C(=O)OCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O10Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014625
Record name Bis(3-(trimethoxysilyl)propyl) fumarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[3-(trimethoxysilyl)propyl] fumarate

CAS RN

3371-62-8
Record name Bis(trimethoxysilylpropyl) fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3371-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid (2E)-, 1,4-bis(3-(trimethoxysilyl)propyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003371628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1,4-bis[3-(trimethoxysilyl)propyl] ester
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Record name Bis(3-(trimethoxysilyl)propyl) fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[3-(trimethoxysilyl)propyl] fumarate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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